6-Pterinyl Folic Acid

Description

Overview of the Pteridine (B1203161) Nucleus in Natural and Synthetic Compounds

The pteridine nucleus, a heterocyclic compound composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is the foundational structure for a multitude of biologically significant molecules. derpharmachemica.comwikipedia.org These compounds, known as pteridines, are prevalent in nature and are integral to numerous physiological processes. derpharmachemica.comorientjchem.org The name "pteridine" itself is derived from the Greek word "pteron," meaning wing, as these compounds were first isolated from the pigments of butterfly wings. orientjchem.org

Pteridine derivatives are broadly categorized and play diverse roles, from pigments in insects to essential cofactors in metabolic pathways in mammals. mdpi.comijrpr.com The basic pteridine structure is a yellow, crystalline solid. orientjchem.orgbyjus.com

Pteridine derivatives can be structurally classified into several major groups based on the substituents on the pteridine ring. derpharmachemica.com Three primary classes of naturally occurring pteridines are lumazines, isoalloxazines, and pterins. derpharmachemica.com

Pterins : This is the most common class and is characterized by an amino group at the 2-position and a keto (or hydroxyl) group at the 4-position. derpharmachemica.comwikipedia.org Pterins can be further divided into "unconjugated" pterins, which have simple side chains at the 6-position (e.g., biopterin (B10759762) and neopterin), and "conjugated" pterins, which possess more complex side chains, such as folic acid. derpharmachemica.commdpi.comencyclopedia.pub

Lumazines : These derivatives have oxo- (or hydroxyl) groups at both the 2- and 4-positions. derpharmachemica.comorientjchem.org

Flavins (Isoalloxazines) : These compounds are technically benzopteridines, featuring a benzene (B151609) ring fused to the pyrazine portion of the pteridine structure. mdpi.comencyclopedia.pub

Pterins can also be categorized based on the oxidation state of the pteridine ring system, existing in fully oxidized, semi-reduced (dihydro), and fully reduced (tetrahydro) forms. wikipedia.orgmdpi.com The reduced forms, particularly tetrahydrobiopterin, are often the biologically active coenzymes. mdpi.com

Modifications to the pteridine ring system are crucial for the biological function and diversity of its derivatives. The substituents on the ring, particularly at the C6 and C7 positions, significantly influence the molecule's activity. mdpi.com For instance, the nature of the side chain at the C6 position is a primary determinant of a pterin's specific biological role. mdpi.com

The four nitrogen atoms within the pteridine ring reduce its aromaticity, making it susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to its function, allowing for the formation of adducts with various molecules. orientjchem.org Furthermore, the ability of the pteridine ring to exist in different redox states is central to its role as a cofactor in a variety of enzymatic reactions. wikipedia.orgmdpi.com Synthetic modifications of the pteridine scaffold have led to the development of numerous therapeutic agents, including antifolates like methotrexate, which are used in cancer chemotherapy. ijrpr.commdpi.comnih.gov

Contextualization of Folic Acid within the Folate Family

Folic acid, also known as vitamin B9, is a synthetic, oxidized form of folate. wikipedia.org It belongs to the "conjugated pterin" class due to its characteristic structure. derpharmachemica.comencyclopedia.pub As humans cannot synthesize folate, it is an essential nutrient that must be obtained from the diet. wikipedia.orgdrugbank.com

The chemical structure of folic acid (pteroyl-L-glutamic acid) consists of three main components:

A pterin (B48896) ring (specifically, a 2-amino-4-hydroxy-pteridine). wikipedia.orgresearchgate.net

Para-aminobenzoic acid (p-ABA) , linked to the pterin ring by a methylene (B1212753) bridge. wikipedia.orgresearchgate.net

L-glutamic acid , connected to the p-ABA moiety via an amide bond. wikipedia.orgresearchgate.net

In its natural state within the body, folate often exists in a polyglutamated form, where multiple glutamic acid residues are attached. This polyglutamylation enhances its affinity for enzymes and aids in its intracellular retention. creative-proteomics.comhmdb.ca

For folic acid to become biologically active, it must first be reduced. This process is catalyzed by the enzyme dihydrofolate reductase (DHFR) . drugbank.comsigmaaldrich.compatsnap.com The reduction occurs in a two-step mechanism:

Folic acid is first reduced to dihydrofolate (DHF) . sigmaaldrich.compatsnap.com

DHF is then further reduced to tetrahydrofolate (THF) , the active coenzyme form. sigmaaldrich.compatsnap.com

THF acts as a carrier of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl). creative-proteomics.compatsnap.comlibretexts.org These one-carbon transfer reactions are fundamental to several key metabolic processes: portlandpress.commdpi.com

Nucleotide Synthesis : THF derivatives are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. sigmaaldrich.compatsnap.com For example, 5,10-methylenetetrahydrofolate donates a methyl group to deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP) in a reaction catalyzed by thymidylate synthase. mdpi.comsigmaaldrich.com

Amino Acid Metabolism : THF is involved in the interconversion of amino acids, such as the conversion of serine to glycine (B1666218) and the remethylation of homocysteine to methionine. patsnap.comportlandpress.com

The folate cycle and the methionine cycle are interconnected pathways that facilitate these one-carbon transfers, playing a crucial role in DNA synthesis, repair, and methylation. mdpi.comresearchgate.net

Definition and Characterization of 6-Pterinyl Folic Acid

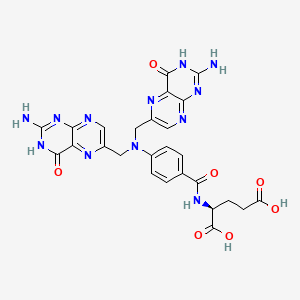

This compound is identified as an impurity of folic acid, specifically designated as Folic Acid Impurity E. google.compharmaffiliates.comchemblink.com It is a chemical reagent utilized in the synthesis of other pteridine derivatives. biosynth.com

Structurally, it is a complex molecule where the nitrogen atom of the p-aminobenzoyl group of a folic acid molecule is further substituted with a second pterin-containing methyl group. Its formal chemical name is (2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid. pharmaffiliates.comguidechem.com A patented synthetic method for this compound involves reacting folic acid di-tert-butyl ester with a pterin methyl bromide compound, followed by deprotection. google.com This synthesis is intended to produce a high-purity standard for accurately detecting and quantifying this specific impurity in folic acid preparations. google.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1391068-26-0 | pharmaffiliates.comchemblink.combiosynth.compharmaffiliates.com |

| Molecular Formula | C₂₆H₂₄N₁₂O₇ | chemblink.combiosynth.compharmaffiliates.com |

| Molecular Weight | 616.54 g/mol | chemblink.compharmaffiliates.com |

| Synonyms | Folic Acid EP Impurity E, (2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid | pharmaffiliates.comchemblink.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Folic Acid |

| Pteridine |

| Pterin |

| Biopterin |

| Neopterin |

| Lumazine |

| Isoalloxazine |

| Tetrahydrobiopterin |

| Methotrexate |

| Dihydrofolate (DHF) |

| Tetrahydrofolate (THF) |

| Para-aminobenzoic acid (p-ABA) |

| L-glutamic acid |

| 5,10-methylenetetrahydrofolate |

| Deoxyuridine monophosphate (dUMP) |

| Deoxythymidine monophosphate (dTMP) |

| Serine |

| Glycine |

| Homocysteine |

Chemical Identity as a Folic Acid Impurity and Analogue (e.g., Folic Acid Impurity E)

This compound is a well-documented impurity found in folic acid preparations and is designated as "Folic Acid Impurity E" by the European Pharmacopoeia. mdpi.comnih.govsimsonpharma.comsynzeal.com Its chemical name is (2S)-2-[[4-[bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid. nih.govsimsonpharma.comsynzeal.com This compound is recognized as a structural analogue of folic acid due to its core structural similarities. biosynth.com

The presence of such impurities is a critical consideration in the manufacturing and quality control of pharmaceutical-grade folic acid. synzeal.com The identification and characterization of these related substances are essential for ensuring the purity and safety of folic acid supplements and medications. synzeal.com

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (2S)-2-[[4-[bis[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

| Synonyms | Folic Acid Impurity E, 6-Pterinylfolic acid |

| CAS Number | 1391068-26-0 |

| Molecular Formula | C₂₆H₂₄N₁₂O₇ |

| Molecular Weight | 616.55 g/mol |

The data in this table is compiled from sources. nih.govsimsonpharma.combiosynth.com

Distinguishing Structural Features of the 6-Pterinyl Moiety

The defining structural feature of this compound, and what differentiates it from folic acid, is the presence of a second pterin group. In standard folic acid, the p-aminobenzoic acid component is linked to a single pterin ring at the 6-position of the pteridine core. nih.gov However, in this compound, the nitrogen of the p-aminobenzoyl group is bonded to two pterinyl methyl groups instead of one. nih.gov

This "6-pterinyl moiety" significantly alters the molecule's structure. The substitution at the 6-position of the pterin ring is a common feature among many biologically active pterins. mdpi.comnih.gov The addition of a second complete pterin structure at this position in this compound creates a more complex and bulkier molecule compared to folic acid. This structural alteration is a direct result of the chemical synthesis or degradation processes of folic acid. The reactivity at the 6-position of the pterin ring is a key area of study in pterin chemistry, as it allows for the formation of various derivatives. mdpi.comscielo.org.za

The fundamental difference between folic acid and this compound lies in the substitution on the p-aminobenzoyl-L-glutamic acid backbone. While folic acid has a single pterin attached, this compound features a bis-substitution with two pterin moieties. nih.gov This structural distinction is crucial for analytical methods aimed at detecting and quantifying this specific impurity in folic acid samples.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1391068-26-0 |

|---|---|

Molecular Formula |

C26H24N12O7 |

Molecular Weight |

616.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[bis[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C26H24N12O7/c27-25-34-19-17(22(42)36-25)31-12(7-29-19)9-38(10-13-8-30-20-18(32-13)23(43)37-26(28)35-20)14-3-1-11(2-4-14)21(41)33-15(24(44)45)5-6-16(39)40/h1-4,7-8,15H,5-6,9-10H2,(H,33,41)(H,39,40)(H,44,45)(H3,27,29,34,36,42)(H3,28,30,35,37,43)/t15-/m0/s1 |

InChI Key |

HTFSBJVLFFEYIV-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Pterinyl Folic Acid

Strategies for De Novo Chemical Synthesis of 6-Pterinyl Folic Acid

The de novo chemical synthesis of this compound involves the assembly of the molecule from simpler, readily available starting materials. These strategies are crucial for producing the compound with high purity and in sufficient quantities for further research and application.

The synthesis of this compound is a multi-step process that relies on the careful selection of precursor compounds and the optimization of reaction pathways. A plausible synthetic route can be extrapolated from established methods for folic acid and its derivatives. One described method for the synthesis of this compound involves the reaction of glutamic anhydride (B1165640) with trifluoroacetic acid and dimethylformamide. biosynth.com

A key step in the synthesis of many folate analogs is the coupling of a pteroic acid moiety with a glutamic acid derivative. In the context of this compound synthesis, this would involve the formation of an amide bond between a suitably activated pteroic acid derivative and a glutamic acid analogue. The synthesis of pteroyl-oligo-γ-L-glutamates, for example, utilizes a mixed anhydride condensation of N10-trifluoroacetylpteroic acid with glutamate (B1630785) esters. researchgate.net This general approach can be adapted for the synthesis of this compound.

The reaction typically proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of the pteroic acid derivative is activated to facilitate nucleophilic attack by the amino group of the glutamic acid analogue. This can be achieved using various coupling agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride.

Amide Bond Formation: The activated pteroic acid derivative is then reacted with the glutamic acid analogue, leading to the formation of the desired amide linkage. The reaction conditions, such as solvent, temperature, and the presence of a base, are critical for achieving a high yield and minimizing side reactions.

A representation of this coupling reaction is provided in the table below.

| Reactant 1 | Reactant 2 | Coupling Method | Product |

| Activated Pteroic Acid Derivative | Glutamic Acid Analogue | Amide bond formation | This compound Precursor |

The introduction of the 6-pterinyl moiety is a defining feature of the synthesis of this compound. A common strategy for the synthesis of related folic acid derivatives involves the condensation of a 6-substituted pteridine (B1203161), such as 6-formylpterin (B158403), with a p-aminobenzoyl derivative. google.com For instance, pteroyltyrosine (B1678318) can be synthesized via the direct condensation of 6-formylpterin with p-aminobenzoyltyrosine methyl ester. google.com

This suggests a plausible pathway for the synthesis of this compound where a precursor containing the p-aminobenzoyl-L-glutamic acid portion is reacted with a suitable 6-substituted pteridine. The reaction would likely proceed through the formation of a Schiff base, which is subsequently reduced to form the final product.

Optimizing the synthetic yield and purity of this compound is essential for its practical application. Several factors can be systematically varied to improve the efficiency of the synthesis. General strategies for optimizing folic acid synthesis can be adapted, such as modifying reaction conditions and purification methods. finechemicals.com.cn

Key optimization parameters include:

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the reaction rate and the formation of byproducts.

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize the amount of unreacted starting materials.

Purification Techniques: The final product must be purified to remove any unreacted starting materials, byproducts, and other impurities. Common purification methods for folic acid and its derivatives include chromatography (e.g., column chromatography, HPLC) and recrystallization. researchgate.net

A summary of optimization strategies is presented below.

| Parameter | Strategy | Desired Outcome |

| Reaction Temperature | Systematic variation to find the optimal temperature for the desired reaction rate and minimal byproduct formation. | Increased yield and purity |

| Reactant Molar Ratios | Titration of reactant ratios to ensure complete conversion of the limiting reagent. | Higher conversion to product |

| Purification Method | Selection and optimization of chromatographic conditions or recrystallization solvents. | High purity final product |

Precursor Compounds and Reaction Pathways in Pterinyl Folic Acid Synthesis

Controlled Derivatization and Analog Generation from this compound

This compound can serve as a versatile starting material for the synthesis of a wide range of pteridine derivatives and analogs. biosynth.com This controlled derivatization allows for the systematic modification of the molecule's structure to explore structure-activity relationships and develop new compounds with specific biological properties.

The reactive functional groups within the this compound molecule, such as the carboxylic acid groups and the pteridine ring system, provide multiple sites for chemical modification. For example, this compound is a known chemical reagent used in the synthesis of other pteridine derivatives. biosynth.com

Examples of derivatization reactions include:

Esterification: The carboxylic acid groups of the glutamic acid moiety can be esterified to produce a variety of esters.

Amidation: The carboxylic acid groups can also be converted to amides by reacting them with amines.

Modification of the Pteridine Ring: The pteridine ring itself can be a target for various chemical transformations, although these reactions can be more complex.

The synthesis of novel pteridine derivatives is an active area of research, with various methods being developed to create compounds with potential therapeutic applications. ijfmr.comnih.gov The use of this compound as a scaffold allows for the generation of a library of related compounds for biological screening.

Preparation of Folic Acid Sulfates and Esters via this compound

The derivatization of folic acid to form its corresponding sulfates and esters is a critical area of research, aimed at modifying its physicochemical properties and enhancing its utility in various applications, including drug delivery systems. While the direct use of a "this compound" intermediate is not extensively detailed in readily available literature, the synthesis of such derivatives inherently involves the chemical modification of the folic acid structure, which is composed of a pteridine ring, p-aminobenzoic acid, and a glutamate moiety.

Recent studies have explored the synthesis of folic acid esters through various methods. One such approach involves the esterification of folic acid with hydroxyl-containing molecules, facilitated by coupling agents. For instance, the synthesis of a thiolated folate derivative was achieved through the esterification of folic acid with a disulfide-containing diol. This reaction utilized dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a dimethyl sulfoxide (B87167) (DMSO) solvent system. The process yielded a disulfide-modified folic acid ester (Fa-SS), which could be subsequently reduced to the thiolated folate derivative (TFa) nih.gov.

The reaction conditions for the synthesis of the intermediate Fa-SS are summarized below:

| Reagent/Parameter | Molar Ratio/Value |

| Folic Acid (FA) | 1 mmol |

| Dicyclohexylcarbodiimide (DCC) | 1 mmol |

| 4-Dimethylaminopyridine (DMAP) | 0.3 mmol |

| Solvent | DMSO (20 mL) |

| Temperature | 37 °C |

| Reaction Time | Not Specified |

| Product | 2,2′-Dithiobis-Ethyl Folate (Fa-SS) |

This table is based on data from the synthesis of a thiolated folate derivative nih.gov.

Furthermore, the conjugation of folic acid to sulfated polysaccharides has been reported, resulting in a product where folic acid is ester-linked to the polysaccharide. This process also involves the activation of the γ-carboxyl group of the folic acid's glutamate residue. Spectroscopic analysis, including FT-IR and 1H NMR, confirmed the formation of the ester linkage between the hydroxyl group of the sulfated polysaccharide and the γ-carboxyl group of folic acid nih.gov. While specific reaction conditions and yields were not detailed in the abstract, this research demonstrates a pathway to sulfated folic acid derivatives through esterification.

The synthesis of folic acid esters has also been explored in the context of creating biocompatible delivery systems. For example, amylopectin (B1267705) corn starch has been esterified with folic acid using a DCC/DMAP mediated reaction. This modification resulted in starch-folic acid ester (SF) derivatives with varying degrees of substitution whiterose.ac.uk. The investigation focused on the structural changes in the starch backbone upon folic acid conjugation rather than detailing the specifics of the folic acid ester synthesis from a preparative standpoint.

While the term "this compound" does not appear as a common intermediate in these specific examples of esterification and sulfation, it is plausible that modifications involving the pteridine ring could be an alternative strategy for derivatization. However, the more prevalent approach in the surveyed literature involves the activation and reaction of the carboxylic acid groups of the glutamate portion of the folic acid molecule.

Advanced Analytical Chemistry and Purity Assessment of 6 Pterinyl Folic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 6-Pterinyl Folic Acid, providing the means to separate the main compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of folic acid and its related substances. nih.gov Reversed-phase HPLC is a common approach, often utilizing C18 columns. nih.gov One method developed for the determination of folic acid and its photodegradation products, such as p-aminobenzoic acid and pterine-6-carboxylic acid, employed a µ-BondaPak C18 column with a UV detector set at 254 nm. nih.gov The isocratic mobile phase consisted of a mixture of 0.017 M monobasic potassium phosphate, 20% aqueous tetrabutyl ammonium hydroxide solution, and methanol (870:15:250, v/v). nih.gov This method demonstrated good linearity, accuracy, and precision for quantifying folic acid and its related pterin-based impurities. nih.gov

For the analysis of impurities in methotrexate, a folic acid antimetabolite, a gradient elution system on a C18 column with 0.2% formic acid and acetonitrile has been used, with UV detection at 305 nm. nih.gov The purity of an isolated folic acid impurity was determined to be 99.47% using analytical HPLC, highlighting the technique's capability for purity assessment. nih.gov In the study of folic acid photolysis, HPLC was used to follow the photochemical reactions, leading to the formation of 6-formylpterin (B158403) and subsequently 6-carboxypterin. researchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 |

|---|---|---|

| Application | Quantification of Folic Acid and Photodegradation Products nih.gov | Separation of Methotrexate and its Impurities nih.gov |

| Stationary Phase | µ-BondaPak C18 | Restek Pinnacle II C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.017 M KH2PO4, 20% Tetrabutyl ammonium hydroxide, Methanol (870:15:250, v/v) | Gradient of 0.2% Formic acid and Acetonitrile |

| Detection | UV at 254 nm | UV at 305 nm |

| Flow Rate | Not specified | 1.0 mL/min |

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A validated UHPLC method has been developed for the qualification and quantification of folic acid in pharmaceutical preparations. dergipark.org.tr UHPLC coupled with mass spectrometry (UHPLC-MS) has also been utilized for the analysis of folic acid in various matrices. dergipark.org.tr

For the analysis of pteridines in human urine, a UHPLC-fluorescence detection (FD) method was developed using a BEH Amide column under HILIC (Hydrophilic Interaction Liquid Chromatography) isocratic conditions. nih.gov This method was shown to be linear for a range of concentrations and provided high sensitivity. nih.gov In the field of metabolomics, UHPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) has been employed for the rapid and accurate detection and characterization of chemical constituents in various samples, a technique applicable to the analysis of pterinyl compounds. frontiersin.org

Solid-Phase Extraction (SPE) is a critical sample preparation technique for the extraction, purification, and pre-concentration of folic acid and its derivatives from complex matrices prior to chromatographic analysis. austinpublishinggroup.com This method is often necessary due to the low concentrations of these compounds in food and biological samples. dergipark.org.traustinpublishinggroup.com

Different types of sorbents are used in SPE for folate analysis, with strong anion exchange (SAX) materials being the most common. austinpublishinggroup.comresearchgate.net Phenyl and C18-modified materials are also used, though less frequently. researchgate.netresearchgate.net A study on the determination of folic acid in fortified foodstuffs utilized a new silica-based strong anionic solid phase as the SPE sorbent, which demonstrated high affinity for folic acid. austinpublishinggroup.com The SPE procedure can be optimized to achieve maximum recovery of the analytes. researchgate.net For the analysis of pteridines in urine, SPE was carried out on different sorbents, including mixed-mode cation exchange (MCAX), porous graphitic carbon, and a polymer with both hydrophilic and hydrophobic components, with the final validation performed on an MCAX SPE column. nih.gov

| SPE Sorbent Type | Application | Reference |

|---|---|---|

| Strong Anion Exchange (SAX) | Purification of food extracts for folate analysis. | austinpublishinggroup.comresearchgate.net |

| Mixed-Mode Cation Exchange (MCAX) | Sample preparation for pteridine (B1203161) analysis in urine. | nih.gov |

| Phenyl and Cyclohexyl Bonded Silicas | Solid-phase extraction of dietary folates. | researchgate.net |

| C18-Modified Materials | Alternative material for folate SPE. | researchgate.netresearchgate.net |

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation and Purity Profiling

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation of this compound and its impurities, as well as for comprehensive purity profiling.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of folic acid and its related substances. cpu.edu.cnacs.org Electrospray ionization (ESI) is a commonly used ionization technique for these compounds. cpu.edu.cn High-Resolution Mass Spectrometry (HR-MS), such as Quadrupole Time-of-Flight (QTOF) and Fourier Transform Ion Cyclotron Resonance (FTICR), provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. nih.govnih.gov

In one study, LC-ESI-Q-TOF/MS was used to separate and identify 23 related substances in folic acid, 17 of which were newly identified. cpu.edu.cn The structures of these impurities were determined by analyzing their mass spectra and fragmentation patterns. cpu.edu.cn Similarly, HPLC coupled with FTICR-MS was used to identify fifteen impurities in methotrexate drug substances, with ten of them being reported for the first time. nih.gov The mass balance method, which often employs techniques like gas chromatography tandem high-resolution mass spectrometry, can be used for the purity determination of reference materials. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural characterization and purity assignment of organic compounds, including folic acid and its derivatives. nih.gov Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to provide detailed structural information. rsc.orgmdpi.com Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to elucidate the complete chemical structure of impurities. nih.gov

Quantitative NMR (qNMR) is a direct method for purity assessment, as the signal intensity is directly proportional to the number of nuclei, making it robust against the presence of unidentified or undetectable impurities. researchgate.net The purity of a folic acid sample can be determined using qNMR, and this approach has been used in the development of certified reference materials. researchgate.netresearchgate.net The chemical shifts in the NMR spectrum are sensitive to the chemical environment, allowing for the identification of different structural moieties within the molecule. For instance, the ¹H NMR spectrum of folic acid shows distinct signals for the aromatic protons of the pteridine and p-aminobenzoic acid moieties, as well as for the aliphatic protons of the glutamic acid part. mdpi.com

| Compound Name |

|---|

| 6-Carboxypterin |

| 6-Formylpterin |

| Folic Acid |

| Methotrexate |

| p-Aminobenzoic acid |

| Pterine-6-carboxylic acid |

Spectrofluorometric Methods for Related Pteridine Derivatives

Spectrofluorometry is a highly sensitive analytical technique employed for the quantitative and qualitative analysis of fluorescent compounds, including various pteridine derivatives. Oxidized-form pteridines are fluorescent substances, whereas their reduced-form counterparts are not nih.gov. This intrinsic property allows for their detection and quantification at low concentrations. The fluorescence characteristics, such as excitation and emission wavelengths, quantum yields, and lifetimes, are highly dependent on the specific chemical structure of the pteridine derivative and the pH of the solution nih.gov.

Research has shown that the fluorescence of commercial folic acid solutions is often attributable to the presence of unconjugated oxidized pterin (B48896) impurities, such as 6-formylpterin and 6-carboxypterin, rather than the folic acid molecule itself nih.gov. This is due to the extremely weak fluorescence quantum yield (ΦF) of folic acid (less than 0.005 in both acidic and basic media) compared to its degradation products nih.govnih.gov. For instance, pterin and 6-carboxypterin exhibit significantly higher quantum yields nih.gov.

The selection of appropriate excitation and emission wavelengths is critical for the selective detection of specific pteridine derivatives. For example, in the analysis of urinary pteridines, an excitation wavelength of 360 nm and an emission wavelength of 450 nm are commonly utilized nih.gov. The fluorescence intensity and lifetimes of these compounds can be influenced by pH, with most pterins existing in two different acid-base forms between a pH of 3 and 13 nih.gov.

The table below summarizes the fluorescence properties of folic acid and related pteridine derivatives, highlighting the significant differences in their quantum yields.

| Compound | Medium | Fluorescence Quantum Yield (ΦF) | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|---|

| Folic Acid | Acidic/Basic | <0.005 | ~360 | ~450 |

| Pterin | Acidic | 0.33 | Not specified | Not specified |

| Pterin | Basic | 0.27 | Not specified | Not specified |

| 6-Carboxypterin | Acidic | 0.28 | Not specified | Not specified |

| 6-Carboxypterin | Basic | 0.18 | Not specified | Not specified |

| 6-Formylpterin | Acidic | 0.12 | Not specified | Not specified |

| 6-Formylpterin | Basic | 0.07 | Not specified | Not specified |

Data sourced from multiple studies nih.govnih.gov. Note: Specific excitation and emission maxima can vary with experimental conditions.

Metrological Aspects in the Purity Assignment of this compound

The accurate assignment of purity to a chemical substance is a fundamental requirement in analytical chemistry, particularly for the development of reference materials. Metrological principles ensure that the assigned purity value is reliable, comparable, and linked to a recognized standard.

Application of Mass Balance Approaches for Purity Determination

The mass balance approach is a rigorous and widely accepted method for determining the purity of high-purity organic compounds, including folic acid and its derivatives nih.govsci-hub.senih.gov. This method is considered indirect because it determines the purity of the main component by quantifying all significant impurities and subtracting their total mass fraction from 100% researchgate.netresearchgate.net. The mass balance method provides clear traceability to the International System of Units (SI) researchgate.net.

The approach involves the separate quantification of different categories of impurities using various analytical techniques:

Structurally Related Impurities: High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to identify and quantify organic impurities that are structurally similar to the main compound nih.govsci-hub.se.

Water Content: Karl Fischer titration is the preferred method for accurately determining the water content, which can be a major impurity in compounds like folic acid nih.govsci-hub.seresearchgate.net.

Volatile Organic Compounds (VOCs): Gas Chromatography (GC), often with a headspace autosampler, is used to measure residual solvents from the synthesis process.

Non-Volatile Inorganic Impurities: Techniques such as thermogravimetric analysis (TGA) or residue on ignition are used to quantify inorganic content researchgate.netresearchgate.net.

The purity (P) as a mass fraction is calculated using the following equation:

P (mg/g) = (1 - ΣPorganic - Pwater - PVOC - Pinorganic) x 1000

Where ΣPorganic, Pwater, PVOC, and Pinorganic are the mass fractions of structurally related organic impurities, water, volatile organic compounds, and inorganic impurities, respectively researchgate.net.

For example, in the purity determination of a folic acid certified reference material (CRM), the mass balance method yielded a purity of 90.9% with an expanded uncertainty of 0.35% nih.govsci-hub.seresearchgate.net. The major impurity identified was water, with a content of 8.5% nih.govsci-hub.se.

The table below illustrates a hypothetical purity assessment of a this compound sample using the mass balance approach.

| Impurity Category | Analytical Method | Mass Fraction (mg/g) |

|---|---|---|

| Structurally Related Impurities | HPLC-UV | 1.37 |

| Water Content | Karl Fischer Titration | 3.16 |

| Volatile Organic Compounds | Headspace GC-MS | 0.00 |

| Inorganic Impurities (Ash) | Thermogravimetric Analysis | 0.87 |

| Total Impurities | Summation | 5.40 |

| Purity (1000 - Total Impurities) | Mass Balance Calculation | 994.6 |

This table is illustrative, based on data for similar compounds researchgate.net.

Traceability to International System of Units (SI) for Pterinyl Standards

Metrological traceability is a core concept in chemical measurement, defined as the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations, with each step contributing to the measurement uncertainty mlo-online.com. For chemical purity, the result is ultimately traceable to the SI unit for mass, the kilogram researchgate.net.

Establishing traceability for a this compound purity standard is crucial for ensuring that measurement results are comparable across different laboratories, methods, and timeframes mlo-online.comcpsbc.ca. The mass balance method is instrumental in achieving this. The purity, expressed as a mass fraction (e.g., mg/g), is directly traceable to the SI because each component of the mass balance equation is measured using methods that are themselves traceable:

The mass of the sample and reference standards used in HPLC and other techniques is measured on balances calibrated with weights traceable to the international prototype of the kilogram researchgate.net.

Certified Reference Materials (CRMs), often produced by National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST), are used to calibrate the instruments and validate the methods mlo-online.comnist.gov. These CRMs have certified property values with an established unbroken chain of comparisons back to the SI mlo-online.com.

By using calibrated equipment and validated methods like HPLC and Karl Fischer titration, the quantification of each impurity is linked to the SI. The final purity value derived from the mass balance calculation, therefore, possesses a clear and unbroken traceability chain, making the this compound standard a reliable reference for assigning values to other materials nih.govresearchgate.net.

Theoretical and Mechanistic Research on 6 Pterinyl Folic Acid Analogues

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and electronic properties of 6-Pterinyl Folic Acid analogues. These methods allow for the exploration of molecular geometries, energy landscapes, and interactions with biological macromolecules, providing a detailed picture of their potential behavior.

Density Functional Theory (DFT) Calculations for Pteridine (B1203161) Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pteridine derivatives, the core heterocyclic system in this compound. DFT calculations can provide valuable information about the molecule's geometry, electronic distribution, and reactivity.

Studies on various pteridine derivatives have demonstrated that DFT can accurately predict their molecular structures and electronic properties. For instance, DFT has been used to determine the relative energies of different tautomers of pterin (B48896) molecules in aqueous solutions, identifying the most stable forms. researchgate.net These calculations have shown that the lactam tautomer is often the lowest in energy. researchgate.net Furthermore, DFT studies on neutral pterin radicals have helped to elucidate their electronic structure and identify the most stable tautomeric forms. researchgate.net The analysis of electron density isosurfaces and local electrostatic potentials reveals regions of positive and negative charge, which are crucial for understanding intermolecular interactions. researchgate.net

Molecular Docking and Dynamics Simulations with Pterin-Related Ligands

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein, as well as to study the dynamic behavior of the resulting complex. These methods are instrumental in understanding the potential interactions of this compound analogues with biological targets.

Molecular docking studies have been performed with various pteridine derivatives to investigate their binding to enzymes such as dihydrofolate reductase (DHFR). nih.gov These studies help in identifying potential binding sites and the key amino acid residues involved in the interaction. nih.govmdpi.com The process typically involves generating a set of possible conformations of the ligand and positioning them within the active site of the protein, followed by a scoring function to rank the different poses based on their predicted binding affinity. ijfmr.com

Following docking, molecular dynamics simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. mdpi.com MD simulations provide a more dynamic picture of the binding process, revealing how the ligand and protein adapt to each other. mdpi.com These simulations can help to refine the binding mode predicted by docking and to identify stable interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.com For instance, MD simulations have been used to show that certain pteridinone derivatives can form stable interactions with the active site of PLK1 protein. mdpi.com

| Computational Technique | Application to Pterin-Related Ligands | Key Insights |

| Molecular Docking | Prediction of binding modes of pteridine derivatives to target proteins (e.g., DHFR, PLK1). nih.govmdpi.comijfmr.com | Identification of key interacting residues and potential binding affinities. nih.govmdpi.com |

| Molecular Dynamics | Simulation of the dynamic behavior of pterin-ligand-protein complexes over time. mdpi.com | Assessment of complex stability, conformational changes, and interaction patterns. mdpi.com |

Energy Minimization and Conformational Analysis of Pterinyl Systems

Energy minimization and conformational analysis are fundamental computational procedures used to identify the most stable three-dimensional structures of a molecule. ijcsit.comhakon-art.com For flexible molecules like this compound analogues, which possess multiple rotatable bonds, exploring the conformational space is crucial for understanding their behavior. hakon-art.com

The goal of energy minimization is to find a set of atomic coordinates that represents a local minimum on the potential energy surface. researchgate.net This process involves iteratively adjusting the geometry of the molecule to reduce the net forces on each atom. ijcsit.com Various algorithms, such as steepest descent and conjugate gradient, are employed for this purpose. researchgate.net The resulting minimized structure represents a stable conformation of the molecule. ijcsit.com

Investigations into Potential Biochemical Interactions (in silico or Hypothetical)

In silico and hypothetical investigations into the biochemical interactions of this compound analogues provide a theoretical framework for predicting their biological activity and potential roles in metabolic pathways.

Theoretical Binding Affinities with Folate-Binding Proteins (e.g., Folate Receptor Alpha)

Folate receptors, such as Folate Receptor Alpha (FRα), are high-affinity binding proteins for folic acid and its derivatives. nih.gov Understanding the theoretical binding affinities of this compound analogues to these receptors is crucial for assessing their potential as targeting agents or therapeutic molecules.

Computational methods, such as molecular docking and binding free energy calculations, can be used to estimate the binding affinity of a ligand to a protein. rsc.org Studies on various folate derivatives have shown that folic acid generally exhibits the highest affinity for folate receptors compared to other forms like 5-methyltetrahydrofolate and folinic acid. mednexus.orgmednexus.org The binding affinity is influenced by factors such as the presence of charged groups and hydrophilic regions on the ligand. nih.gov

For this compound analogues, theoretical calculations can predict how modifications to the pterin or glutamate (B1630785) moieties might affect their interaction with the binding pocket of FRα. These in silico predictions can guide the design of novel analogues with enhanced binding affinities or specific targeting properties.

| Folate Derivative | Relative Binding Affinity to Folate Receptors |

| Folic Acid | Highest mednexus.orgmednexus.org |

| 5-Methyltetrahydrofolate | Intermediate mednexus.orgmednexus.org |

| Folinic Acid | Lowest mednexus.orgmednexus.org |

Conceptual Roles in Pterin Biosynthetic or Degradative Pathways (Theoretical)

Pterins are involved in various metabolic pathways, and understanding the potential role of this compound analogues within these pathways is of significant interest. nih.gov While direct experimental evidence may be lacking, conceptual roles can be hypothesized based on the known metabolism of folic acid and other pterin derivatives.

Folic acid itself is a synthetic compound that is not biologically active until it is reduced to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR). scholasticahq.com It is conceivable that this compound analogues could also act as substrates or inhibitors of enzymes involved in folate metabolism. For instance, depending on their structure, they might compete with natural folates for binding to DHFR or other folate-dependent enzymes.

Furthermore, the degradation of folic acid can lead to the formation of various pterin derivatives, such as 6-formylpterin (B158403) and pterin-6-carboxylic acid. nih.govnih.gov It is plausible that this compound analogues could also be metabolized through similar pathways, potentially leading to the formation of novel pterin compounds with their own biological activities. Theoretical studies can help to predict the metabolic fate of these analogues by examining their susceptibility to enzymatic reactions based on their chemical structure and reactivity, as determined by methods like DFT.

Photochemistry of Pterin Derivatives and Analogues (Excluding in vivo Effects)

The study of the photochemical properties of pterin derivatives, a class of heterocyclic compounds structurally related to this compound, is crucial for understanding their behavior upon exposure to light. Pterins are known to be photosensitive and can undergo various photochemical reactions, including degradation and the generation of reactive species. These processes are of significant interest in various fields of theoretical and mechanistic research. Unconjugated oxidized pterins are photochemically reactive compounds that absorb UVA radiation (320-400 nm), leading to fluorescence, photo-oxidation, and the generation of reactive oxygen species researchgate.net.

Understanding Photolytic Degradation Pathways of Related Pterins

Upon exposure to ultraviolet (UV) radiation, particularly UVA, pterin derivatives can undergo photodegradation, breaking down into various photoproducts. Folic acid (a complex pterin derivative) is known to be unstable under UV irradiation and degrades into smaller, more stable compounds nih.govchemicalbook.com.

The primary photodegradation pathway for many pterins, including folic acid and 6-biopterin, involves the cleavage of the side chain at the C6 position of the pteridine ring. For folic acid, this photooxidative cleavage yields 6-formylpterin (FPT) and p-aminobenzoyl-glutamic acid researchgate.net. The 6-formylpterin can be further oxidized to pterin-6-carboxylic acid (PCA) nih.govnih.gov.

Similarly, research has shown that the photodegradation of 6-biopterin leads to the formation of 6-formylpterin through a retro-aldol reaction. This is followed by a water-mediated aldehyde oxidation that converts 6-formylpterin into 6-carboxypterin nih.gov. The photolysis of biopterin (B10759762) in aerobic conditions is also known to produce hydrogen peroxide researchgate.net.

| Parent Pterin Compound | Primary Photoproducts | Secondary Photoproducts | Reaction Type |

|---|---|---|---|

| Folic Acid | 6-Formylpterin (FPT) | Pterin-6-carboxylic acid (PCA) | Photooxidative Cleavage, Oxidation |

| 6-Biopterin | 6-Formylpterin | 6-Carboxypterin | Retro-aldol Reaction, Oxidation |

Generation of Reactive Species by Pteridine Photoproducts (in vitro mechanisms)

The photoproducts of pterin degradation, such as 6-formylpterin and pterin-6-carboxylic acid, are themselves photochemically active and are potent photosensitizers researchgate.net. Upon absorption of UVA light, these molecules can transition to an electronically excited state. Following electronic excitation, they can undergo intersystem crossing to a longer-lived triplet state researchgate.netnih.gov. This excited triplet state is the key intermediate that initiates the generation of reactive species through two primary mechanisms, known as Type I and Type II photosensitizing processes researchgate.netnih.gov.

Type I Mechanism: In the Type I pathway, the excited triplet-state photosensitizer interacts directly with a substrate molecule (like an amino acid or nucleotide) via electron or hydrogen atom transfer. This results in the formation of radicals and radical ions, which can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anion (O₂•−) and subsequently hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH) researchgate.netnih.gov.

Type II Mechanism: The Type II pathway involves the direct transfer of energy from the excited triplet-state photosensitizer to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent that can damage a wide range of biological molecules nih.govmdpi.com.

Both 6-formylpterin and pterin-6-carboxylic acid have been demonstrated to generate ROS in vitro upon UVA exposure nih.govnih.govresearchgate.net. The formation of transient triplet species from pterin derivatives can simultaneously trigger both Type I and Type II photosensitizing processes nih.gov. The efficiency and dominant pathway can be influenced by factors such as the specific pterin derivative, its concentration, and the surrounding chemical environment nih.gov.

| Photosensitizer | Mechanism | Reactive Species Generated |

|---|---|---|

| 6-Formylpterin (FPT) | Type I and Type II | Singlet Oxygen (¹O₂), Superoxide Anion (O₂•−), Hydrogen Peroxide (H₂O₂) |

| Pterin-6-carboxylic acid (PCA) | Type I and Type II | Singlet Oxygen (¹O₂), Superoxide Anion (O₂•−), Hydrogen Peroxide (H₂O₂) |

| 6-Carboxypterin | Type I and Type II | Reactive Oxygen Species (ROS) |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Folic Acid |

| 6-Formylpterin (FPT) |

| Pterin-6-carboxylic acid (PCA) |

| 6-Biopterin |

| p-Aminobenzoyl-glutamic acid |

| 6-Carboxypterin |

| Hydrogen Peroxide (H₂O₂) |

| Superoxide Anion (O₂•−) |

| Hydroxyl Radical (•OH) |

| Singlet Oxygen (¹O₂) |

Academic Applications and Research Utility of 6 Pterinyl Folic Acid

Contributions to the Understanding of Folic Acid Quality and Stability

Research into the stability of folic acid involves subjecting it to stress conditions (e.g., UV light, heat, acidic/alkaline environments) to induce degradation. nih.gov The resulting products are then identified and characterized. While the most commonly identified photodegradation products are pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid, the presence of other impurities can influence these degradation pathways. nih.govnih.govresearchgate.netcapes.gov.br

Studies have shown that folic acid in aqueous solutions degrades when exposed to UV radiation, leading to the cleavage of the C9-N10 bond. researchgate.net This process forms various degradation products.

Commonly Identified Folic Acid Degradation Products:

| Degradation Product | Formation Condition | Analytical Technique |

| Pterin-6-carboxylic acid | UV irradiation in aqueous solution nih.govnih.gov | HPLC, TLC, Spectrophotometry nih.gov |

| p-Aminobenzoyl-L-glutamic acid | UV irradiation in aqueous solution nih.govnih.gov | HPLC, TLC nih.gov |

| 6-Formylpterin (B158403) | UV irradiation nih.govresearchgate.net | HPLC nih.gov |

The presence of process-related impurities like 6-Pterinyl Folic Acid in the initial material can complicate the degradation profile. Therefore, having a reference standard is essential for researchers to distinguish between pre-existing impurities and newly formed degradation products, leading to a more accurate understanding of folic acid's stability.

A comprehensive understanding of potential impurities and degradants directly impacts the development of analytical methods for assay validation. The goal is to create a stability-indicating method that can accurately measure the active ingredient without interference from other compounds.

The knowledge of this compound's chemical structure and properties allows analytical chemists to:

Select appropriate chromatographic conditions (e.g., mobile phase, column type) to achieve baseline separation between folic acid and this compound.

Choose a suitable detection wavelength where both compounds can be adequately detected and quantified if necessary. nih.gov

Validate that the analytical method is "stability-indicating" by demonstrating that it can resolve folic acid from its potential degradation products and process impurities.

Role in the Synthesis of Research Probes and Pharmacological Precursors

Beyond its role as an analytical standard, this compound is a chemical reagent used in the synthesis of other pteridine (B1203161) derivatives. biosynth.com Pteridines, the heterocyclic core of folic acid, are a class of compounds with diverse biological activities and are of significant interest in medicinal chemistry. nih.govresearchgate.net

The structural complexity of this compound makes it a useful starting material or intermediate for creating more complex molecules. These synthesized derivatives can be used as:

Research Probes: To investigate the mechanisms of enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). drugbank.com By modifying the pterin (B48896) structure, researchers can design molecules that bind to these enzymes, helping to map their active sites or study their function.

Pharmacological Precursors: The pteridine nucleus is a scaffold for developing new therapeutic agents. Research has explored pteridine derivatives as inhibitors of specific enzymes, which could have applications in various disease areas. researchgate.net The synthesis of novel compounds derived from structures like this compound contributes to the pipeline of potential new drugs.

Precursor for Advanced Pteridine Chemistry

This compound, also identified as Folic Acid Impurity E, serves as a specialized chemical reagent in the synthesis of pteridine derivatives. biosynth.compharmaffiliates.com Its molecular structure, featuring a pteridine ring linked to a folic acid moiety, provides a unique scaffold for creating more complex molecules within the pteridine class. The primary documented application in this context is its use in the preparation of sulfates and esters of folic acid. biosynth.com

The synthesis of this compound itself has been described, for instance, through the reaction of pteroic acid and glutamic acid di-tert-butyl ester hydrochloride in the presence of a condensing agent, followed by reaction with pterin methyl bromide and subsequent deprotection. google.com This synthetic route underscores its availability as a starting material for further chemical elaboration.

While commercial suppliers note its utility in synthesizing pteridine derivatives, detailed academic studies outlining its specific role as a precursor in multi-step, advanced synthetic sequences are not extensively reported in publicly available literature. biosynth.comlevel.com.twukchemicalsuppliers.co.uk Its application appears to be more niche compared to more common pteridine starting materials. The primary focus in existing literature is on its role as an impurity standard in folic acid preparations. pharmaffiliates.comgoogle.com

Interactive Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1391068-26-0 |

| Molecular Formula | C26H24N12O7 |

| Molecular Weight | 616.55 g/mol |

| Synonyms | Folic acid impurity E, (2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid |

Application in the Research and Development of Specific Pterin-Containing Molecules

The utility of this compound in the research and development of specific pterin-containing molecules is primarily centered on its function as a certified reference material. pharmaffiliates.comgoogle.com In the pharmaceutical industry, the precise detection and quantification of impurities in active pharmaceutical ingredients (APIs) like folic acid are critical for ensuring safety and efficacy.

A patented synthetic method for this compound highlights its importance in creating a standard for quality control. google.com By having a pure sample of this impurity, analytical methods such as mass spectrometry can be accurately calibrated to detect its presence in batches of folic acid. google.com This ensures that the final drug product meets stringent regulatory requirements.

Interactive Table 2: Research Applications of this compound

| Application Area | Description of Use |

| Pharmaceutical Analysis | Used as a reference standard for the identification and quantification of "Folic Acid Impurity E" in folic acid preparations. pharmaffiliates.comgoogle.comsymteraanalytics.com |

| Synthetic Chemistry | Serves as a chemical reagent for the synthesis of other pteridine derivatives, including sulfates and esters of folic acid. biosynth.com |

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 6-Pterinyl Folic Acid in pharmaceutical and biological samples?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard, utilizing a C18 column with UV detection at 280 nm. Mobile phases typically combine acetonitrile and phosphate buffer (pH 6.0) with trifluoroacetic acid (0.1% v/v) to enhance peak resolution . For pharmacopeial compliance, the USP Folic Acid Assay specifies using methylparaben as an internal standard and requires a recovery rate of 90–110% for validation . Sample preparation includes enzymatic digestion (e.g., pancreatin) to release bound folate forms, followed by ascorbic acid stabilization to prevent oxidation .

Q. What is the mechanistic role of this compound in one-carbon metabolism and nucleotide biosynthesis?

- Methodological Answer : this compound is enzymatically reduced to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR), serving as a cofactor in one-carbon transfer reactions. Key pathways include:

- Thymidylate synthesis : THF donates a methyl group to convert dUMP to dTMP via thymidylate synthase, critical for DNA replication .

- Purine biosynthesis : Enzymes like GAR transformylase utilize 10-formyl-THF to synthesize adenine and guanine precursors .

Researchers can track metabolic flux using isotopic labeling (e.g., ¹³C-glucose) combined with mass spectrometry to quantify folate intermediates in cell cultures .

Q. How do researchers ensure the stability of this compound in experimental storage conditions?

- Methodological Answer : Stability is maintained by:

- Light protection : Storing samples in amber vials to prevent photodegradation.

- Antioxidants : Adding 1% (w/v) L-ascorbic acid to aqueous solutions to inhibit oxidative breakdown .

- Temperature control : Long-term storage at -80°C in neutral pH buffers (e.g., 50 mM phosphate buffer, pH 7.4) .

Accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) are used to validate shelf life .

Advanced Research Questions

Q. How can conflicting findings on this compound’s neuroprotective effects (e.g., autism risk mitigation vs. null outcomes) be systematically reconciled?

- Methodological Answer : Contradictions arise from heterogeneity in study designs, such as:

- Dosage timing : Periconceptional supplementation (e.g., 0.8 mg/day pre-pregnancy) shows stronger neuroprotective effects versus post-conception use .

- Confounding variables : Adjust for maternal folate receptor autoantibodies, which block folate uptake, using ELISA assays in cohort studies .

Meta-analyses should stratify by population subgroups (e.g., mothers with pesticide exposure) and apply tools like GRADE to assess evidence quality .

Q. What experimental designs optimize the study of this compound’s epigenetic regulatory roles (e.g., DNA methylation)?

- Methodological Answer :

- In vitro models : Use CRISPR-edited cell lines (e.g., DHFR-knockout) to isolate folate-dependent methylation via bisulfite sequencing .

- Longitudinal cohorts : Measure S-adenosylmethionine (SAM) levels in placental tissue using LC-MS/MS, correlating with methylation markers like LINE-1 .

- Interventional trials : Randomize participants to high-dose folate (5 mg/day) vs. placebo, assessing methylation changes via Illumina MethylationEPIC arrays .

Q. What strategies control for confounding variables in clinical studies investigating this compound supplementation?

- Methodological Answer :

- Stratified randomization : Balance groups by baseline homocysteine levels, MTHFR genotype (C677T polymorphism), and dietary folate intake (validated via FFQs) .

- Covariate adjustment : Include variables like maternal BMI, gestational diabetes status, and concurrent multivitamin use in regression models .

- Blinding : Use double-blinded designs with placebos matched for taste/color to reduce performance bias .

Methodological Frameworks and Data Analysis

- For hypothesis formulation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to structure clinical trials. Example:

"In pregnant women with MTHFR mutations (P), does this compound supplementation (5 mg/day) (I) compared to standard dose (0.4 mg/day) (C) reduce neural tube defect incidence (O) during the first trimester (T)?" .

- For data validation : Use sFE (sampling and analytical error) calculations to ensure subsampling representativeness in stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.